N-Methyl-N-(4-oxohex-5-EN-1-YL)prop-2-enamide
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Overview
Description
N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of a methyl group, an oxohexenyl chain, and a prop-2-enamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide typically involves the reaction of N-methylprop-2-enamide with 4-oxohex-5-en-1-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature and pressure, to achieve higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxohexenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamide: Characterized by the presence of a methyl group, an oxohexenyl chain, and a prop-2-enamide group.
N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-ynamide: Similar structure but with a triple bond in the prop-2-ynamide group.
N-Methyl-N-(4-oxohex-5-en-1-yl)prop-2-enamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
118187-14-7 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-methyl-N-(4-oxohex-5-enyl)prop-2-enamide |
InChI |
InChI=1S/C10H15NO2/c1-4-9(12)7-6-8-11(3)10(13)5-2/h4-5H,1-2,6-8H2,3H3 |
InChI Key |
CJEOEVAEJZDNBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
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